Einecs 254-685-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the EU between 1971 and 1981. EINECS 254-685-8 is one such entry, representing a commercially relevant compound whose structural and functional identity is classified under its registry number. Comparative analyses of such compounds rely on structural similarity, physicochemical properties, and toxicological profiles derived from computational models like Quantitative Structure-Activity Relationships (QSARs) and read-across methodologies .

Properties

CAS No. |

39897-20-6 |

|---|---|

Molecular Formula |

C24H36N2O4 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

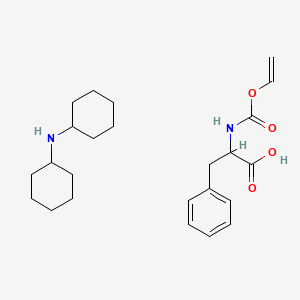

N-cyclohexylcyclohexanamine;2-(ethenoxycarbonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H13NO4.C12H23N/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,10H,1,8H2,(H,13,16)(H,14,15);11-13H,1-10H2 |

InChI Key |

GNGIRZHRNUHEDE-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine involves the reaction of L-alanine with phenyl isocyanate, followed by the addition of vinyl chloroformate. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine is utilized in several scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compounds analogous to EINECS 254-685-8 are identified via Tanimoto similarity scores (≥70%) using 2D molecular fingerprints, a method validated for grouping chemicals in regulatory frameworks like REACH . For example:

- Organophosphate derivatives: If this compound belongs to this class, analogues may include compounds with variations in alkyl/aryl substituents or heteroatom substitutions (e.g., sulfur replacing oxygen).

- Chlorinated alkanes : Functional similarity in applications (e.g., solvents or intermediates) may link it to chlorinated compounds with comparable carbon chain lengths .

Physicochemical Properties

Key properties such as log Kow (octanol-water partition coefficient), molecular weight, and solubility are critical for comparing bioavailability and environmental fate. Computational tools like EPISuite and QSAR models predict these parameters for EINECS compounds lacking experimental data . For instance:

Toxicological Profiles

QSAR models and read-across approaches infer toxicity using data from structurally similar compounds. For example:

- Acute toxicity: If this compound shares a backbone with substituted mononitrobenzenes, its LC50 (fish) could align with values of 10–50 mg/L .

- Ecotoxicological effects : Analogues like chlorinated alkanes exhibit moderate to high toxicity to Daphnia magna, with EC50 values of 1–10 mg/L .

Regulatory and Application Context

- Industrial use : Similar compounds in EINECS often serve as plasticizers, flame retardants, or agrochemical intermediates. Functional analogs may differ in thermal stability or reactivity due to substituent variations .

- Regulatory status : Compounds with log Kow > 3.5 may face stricter bioaccumulation regulations under REACH, impacting their commercial viability .

Methodological Considerations for Comparison

- Structural similarity : PubChem 2D fingerprints and Tanimoto scoring prioritize analogs with shared functional groups .

- Data gaps : Only 0.7% of EINECS chemicals have experimentally validated toxicity data, necessitating reliance on predictive models .

- Limitations : Read-across accuracy depends on the quality of labeled datasets and mechanistic relevance of chosen analogs .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Einecs 254-685-8?

Synthesis should follow established protocols with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents). Characterization requires multi-modal analysis:

- Structural confirmation : Use NMR (¹H, ¹³C) and FT-IR spectroscopy to verify functional groups and molecular structure .

- Purity assessment : Employ HPLC or GC-MS to quantify impurities (<1% threshold recommended) .

- Physicochemical properties : Measure melting point, solubility, and stability under ambient conditions using calibrated instruments . Include raw data and calibration curves in supplementary materials for reproducibility .

Q. How should researchers design controlled experiments to assess the reactivity of this compound?

- Variable isolation : Test one independent variable (e.g., pH, temperature) per experiment while controlling others .

- Replicates : Perform triplicate trials to account for instrumental variability .

- Blind controls : Use inert analogs or solvent-only controls to distinguish background noise from compound-specific effects . Document all parameters in the "Materials and Methods" section, citing established protocols or justifying deviations .

Q. What are the best practices for comparing newly generated data with existing literature on this compound?

- Meta-analysis : Tabulate literature values (e.g., melting points, spectral peaks) alongside experimental results to highlight trends or outliers .

- Contextualize discrepancies : Discuss differences in instrumentation, sample preparation, or environmental conditions .

- Statistical validation : Apply t-tests or ANOVA to determine if variations are significant (p < 0.05 threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic applications of this compound?

- Mechanistic studies : Use kinetic profiling (e.g., time-resolved spectroscopy) to identify intermediate species and reaction pathways .

- Cross-validation : Replicate conflicting studies under identical conditions to isolate methodological or environmental factors .

- Computational modeling : Apply DFT calculations to predict energetically favorable pathways and compare with empirical data .

Q. What methodological strategies mitigate interference from impurities during bioactivity assays involving this compound?

- Pre-screening : Purify batches via recrystallization or column chromatography and validate purity via mass spectrometry .

- Dose-response calibration : Establish negative controls with impurity standards to quantify their contribution to observed effects .

- High-throughput screening : Use automated platforms to test multiple purified samples in parallel, reducing batch-specific variability .

Q. How should researchers optimize experimental designs for studying this compound in novel environmental matrices?

- Matrix characterization : Pre-analyze environmental samples (e.g., soil, water) for pH, ionic strength, and organic content to contextualize compound behavior .

- Spiked recovery tests : Introduce known concentrations of this compound into matrices to calculate extraction efficiency and matrix effects .

- Longitudinal monitoring : Use LC-MS/MS to track degradation products over time, correlating with environmental variables .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships involving this compound?

- Model selection : Fit data to Hill, logistic, or Weibull models using software like GraphPad Prism or R .

- Goodness-of-fit tests : Apply Akaike Information Criterion (AIC) to compare models and select the most parsimonious .

- Uncertainty quantification : Report confidence intervals for EC₅₀/IC₅₀ values and use bootstrapping for small datasets .

Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility of spectral data for this compound across laboratories?

- Standardized protocols : Adopt IUPAC guidelines for instrument calibration (e.g., NMR shimming using TMS) .

- Inter-laboratory studies : Share samples and raw data with collaborators to identify systematic errors .

- Open data repositories : Upload spectra to platforms like Zenodo with metadata on acquisition parameters .

Q. What strategies validate the identity of this compound when reference standards are unavailable?

- Synthetic corroboration : Compare spectroscopic data with computationally predicted spectra (e.g., via ACD/Labs or ChemAxon) .

- Degradation profiling : Heat or hydrolyze samples and analyze breakdown products against known pathways .

- Cross-disciplinary consultation : Partner with analytical chemists to apply orthogonal techniques (e.g., X-ray crystallography) .

Q. How should researchers address ethical considerations in toxicological studies of this compound?

- Institutional Review Board (IRB) compliance : Submit protocols for animal/human cell line use, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement) .

- Data transparency : Publish negative results to prevent publication bias and inform risk assessments .

- Conflict of interest disclosure : Declare funding sources and affiliations in all manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.